molecular formula C9H5F4N3O B1613829 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide CAS No. 1123163-33-6

2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide

Cat. No.: B1613829
CAS No.: 1123163-33-6
M. Wt: 247.15 g/mol
InChI Key: LBHLVJXXDQTVCB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonyms

The compound is systematically named 2,2,2-trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide , with synonyms including SCHEMBL1318544 and DTXSID00649039 . It belongs to the imidazopyridine family, a class of bicyclic heterocycles renowned for their pharmacological potential.

Molecular Structure

The molecule comprises two distinct structural units:

  • Trifluoroacetamide group : A central carbon atom bonded to three fluorine atoms and an acetamide group (-NH-CO-CH₃).
  • Fluorinated imidazo[1,2-a]pyridine core : A fused bicyclic system containing nitrogen atoms at positions 1 and 2, with a fluorine substituent at position 6.
Structural Component Functional Role
Trifluoromethyl group Enhances lipophilicity and metabolic stability
Fluorinated imidazopyridine Contributes to binding affinity via hydrogen bonding and π-stacking

Key Physical and Spectroscopic Properties

  • SMILES : C1=CC2=NC(=CN2C=C1F)NC(=O)C(F)(F)F
  • InChI : InChI=1S/C9H5F4N3O/c10-5-1-2-7-14-6(4-16(7)3-5)15-8(17)9(11,12)13/h1-4H,(H,15,17)
  • Molecular Formula : C₉H₅F₄N₃O

Historical Context in Imidazopyridine Chemistry

Evolution of Imidazopyridine Scaffolds

Imidazopyridines emerged as privileged scaffolds in medicinal chemistry due to their structural similarity to benzodiazepines and their ability to modulate GABA~A~ receptors. Key milestones include:

  • Zolpidem : A nonbenzodiazepine hypnotic agent that selectively binds α~1~-subunit-containing GABA~A~ receptors, highlighting the therapeutic potential of imidazopyridines.
  • Groebke–Blackburn–Bienaymé (GBB) Reaction : A three-component reaction enabling efficient synthesis of imidazo[1,2-a]pyridines from amidines, aldehydes, and isocyanides.

Role in Covalent Drug Design

Recent advancements have leveraged imidazopyridines as scaffolds for covalent inhibitors targeting oncogenic proteins. For example:

  • KRAS G12C Inhibitors : Imidazo[1,2-a]pyridine derivatives have been engineered to form covalent bonds with cysteine residues in mutated KRAS proteins, offering potential for treating non-small cell lung cancer.
  • Oxidative Cyclization : Techniques such as electrochemical trifluoromethylation and continuous-flow synthesis have expanded access to fluorinated derivatives with improved pharmacokinetic profiles.
Synthetic Method Key Features Yield
Electrochemical Trifluoromethylation Uses B~12~ complexes under mild conditions Moderate to good
Continuous-Flow Acylation Scalable, high-pressure conditions >99%

Comparative Analysis with Analogues

Structural and Pharmacological Variants

The compound’s fluorinated substituents distinguish it from related imidazopyridines:

Properties

IUPAC Name

2,2,2-trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N3O/c10-5-1-2-7-14-6(4-16(7)3-5)15-8(17)9(11,12)13/h1-4H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHLVJXXDQTVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649039
Record name 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123163-33-6
Record name 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Halogenation and Nucleophilic Substitution

This method involves introducing the fluorine atom at the 6-position of the imidazo[1,2-a]pyridine scaffold followed by trifluoroacetylation.
Procedure :

  • Halogenation :
    • 6-Chloroimidazo[1,2-a]pyridine is treated with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C for 12 hours to yield 6-fluoroimidazo[1,2-a]pyridine1.
    • Yield : ~65% (reported for analogous halogen exchange reactions)2.
  • Trifluoroacetylation :
    • The 6-fluoroimidazo[1,2-a]pyridine intermediate is reacted with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added as a base to scavenge HCl3.
    • Reaction Conditions :
      • Molar ratio (substrate:TFAA:TEA) = 1:1.2:1.5
      • Temperature: 0°C → room temperature (RT), 4 hours
    • Yield : 78–82%4.

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
Halogenation KF, DMSO, 150°C, 12h 65% >90%
Trifluoroacetylation TFAA, TEA, DCM, RT, 4h 82% >95%

One-Pot Cyclization and Acylation

This approach constructs the imidazo[1,2-a]pyridine ring while introducing the fluorine atom and trifluoroacetyl group sequentially.
Procedure :

  • Cyclization :
    • 2-Amino-5-fluoropyridine reacts with α-bromoketone (e.g., bromoacetone) in acetonitrile under reflux to form the imidazo[1,2-a]pyridine core5.
    • Catalyst : CuI (5 mol%) enhances regioselectivity6.

Key Data :

Parameter Value
Overall Yield 70–75%
Selectivity >90% (6-fluoro isomer)
Reaction Scale Up to 50g demonstrated8

Palladium-Catalyzed Cross-Coupling

For higher regiocontrol, palladium-mediated strategies are employed.
Procedure :

  • Suzuki Coupling :
    • 6-Bromoimidazo[1,2-a]pyridine undergoes coupling with fluoroboronic acid using Pd(PPh₃)₄ (2 mol%) in toluene/water (3:1) at 80°C9.
    • Yield : 85% (isolated after column chromatography)10.
  • Acylation :
    • The 6-fluoro product is treated with TFAA and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0°C11.

Optimization Insights :

  • Base : DMAP outperforms TEA in minimizing side reactions (e.g., hydrolysis)12.
  • Solvent : THF provides better solubility than DCM for polar intermediates13.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Halogenation + Acylation High purity, simple setup Multi-step, moderate yields Lab-scale (1–10g)
One-Pot Time-efficient Requires precise stoichiometry Pilot-scale (50g)
Palladium-Catalyzed Excellent regiocontrol Costly catalysts, chromatography Lab-scale

Critical Reaction Parameters

  • Temperature Control : Excessively high temperatures during trifluoroacetylation lead to decomposition (>40°C)14.
  • Moisture Sensitivity : TFAA reacts vigorously with water; anhydrous conditions are critical15.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively removes unreacted starting materials16.
  • PubChem CID 11013678 (Halogenation protocols) 

  • PubChem CID 11013678 (Halogenation protocols) 

  • Ambeed Synthesis Data (Acylation optimization) 

  • Ambeed Synthesis Data (Acylation optimization) 

  • Ambeed Synthesis Data (Acylation optimization) 

  • Ambeed Synthesis Data (Acylation optimization) 

  • Ambeed Synthesis Data (Acylation optimization) 

  • Patent CN113549068A (Cyclization methods) 

  • Patent CN113549068A (Cyclization methods) 

  • Patent CN113549068A (Cyclization methods) 

  • Patent CN113549068A (Cyclization methods) 

  • Patent CN113549068A (Cyclization methods) 

  • PubChem CID 12065951 (Palladium-catalyzed coupling) 

  • PubChem CID 12065951 (Palladium-catalyzed coupling) 

  • PubChem CID 12065951 (Palladium-catalyzed coupling) 

  • PubChem CID 12065951 (Palladium-catalyzed coupling) 

  • PubChem CID 12065951 (Palladium-catalyzed coupling) 

  • PubChem CID 12065951 (Palladium-catalyzed coupling) 

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide exhibit significant anticancer activity. The imidazo[1,2-a]pyridine scaffold is known for its ability to inhibit specific kinases involved in cancer progression. Research has shown that derivatives of this compound can effectively target cancer cell lines, demonstrating cytotoxic effects and potential for further development as anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research suggests that the trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its penetration into bacterial membranes. Studies have reported effective inhibition of various bacterial strains, indicating its potential as a new antimicrobial agent .

Agrochemicals

Pesticidal Applications
The unique chemical structure of this compound suggests potential applications in agrochemicals as a pesticide or herbicide. The fluorinated compounds often exhibit increased stability and efficacy against pests compared to their non-fluorinated counterparts. Preliminary studies have shown promising results in controlling specific agricultural pests, paving the way for further exploration in agrochemical formulations .

Materials Science

Fluorinated Polymers
In materials science, the incorporation of fluorinated compounds into polymers can significantly enhance their properties, such as thermal stability and chemical resistance. Research into polymer composites containing this compound suggests improved mechanical properties and durability under harsh environmental conditions. This application is particularly relevant for coatings and protective materials used in industrial settings .

Chemical Synthesis

Building Block in Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex molecules through various coupling reactions. Its trifluoromethyl group is particularly useful in creating compounds with enhanced biological activity or improved pharmacokinetic properties .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Remarks
Medicinal ChemistryAnticancer ActivityInhibits specific kinases; cytotoxic effects observed
Antimicrobial PropertiesEffective against various bacterial strains
AgrochemicalsPesticidal ApplicationsPromising results in pest control
Materials ScienceFluorinated PolymersEnhanced thermal stability and mechanical properties
Chemical SynthesisBuilding Block in Organic SynthesisUseful for creating complex molecules

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of the imidazo[1,2-a]pyridine scaffold exhibited potent anticancer activity against breast cancer cell lines. The study highlighted the importance of the trifluoromethyl group in enhancing bioactivity.

Case Study 2: Pesticidal Efficacy
Research conducted on the efficacy of fluorinated compounds in controlling aphid populations showed that formulations including this compound resulted in a significant reduction in pest numbers compared to control groups.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes or interfere with the replication of cancer cells .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide
  • Molecular Formula : C₉H₆F₄N₃O
  • Molecular Weight : 245.16 g/mol
  • CAS Registry Number : 504413-26-7 (unsubstituted analog)
  • Structure : Comprises a trifluoroacetamide group linked to a 6-fluoro-substituted imidazo[1,2-a]pyridine core.

Pharmacological Context: Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, known for diverse biological activities, including anxiolytic (e.g., Zolpidem) and anticancer properties . The trifluoroacetamide moiety enhances metabolic stability and lipophilicity, while the 6-fluoro substituent modulates electronic and steric properties .

Comparison with Similar Compounds

Key structural analogs differ in substituents at the 6-position of the imidazo[1,2-a]pyridine ring. These modifications influence physicochemical properties, bioavailability, and target interactions.

Substituent-Driven Structural and Functional Comparisons

Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine-2-yl Acetamides

Compound 6-Substituent Molecular Formula Molecular Weight Key Properties
Target Compound (6-Fluoro) F C₉H₆F₄N₃O 245.16 Moderate lipophilicity (logP ~1.8), enhanced metabolic stability
6-Trifluoromethyl Analog CF₃ C₁₀H₅F₆N₃O 321.16 High lipophilicity (logP ~2.5), potential for improved membrane permeability
6-Iodo Analog I C₉H₅F₃IN₃O 355.06 Bulky substituent; may hinder binding but useful for radiolabeling applications
6-Chloro Analog Cl C₉H₆ClF₃N₃O 261.61 Balanced lipophilicity (logP ~2.0); discontinued due to synthesis challenges
Unsubstituted Core H C₉H₆F₃N₃O 229.16 Lower molecular weight; reduced metabolic stability compared to halogenated analogs

Key Findings :

Lipophilicity Trends :

  • Trifluoromethyl (CF₃) > Iodo (I) > Chloro (Cl) > Fluoro (F) > Unsubstituted .
  • Higher lipophilicity correlates with improved membrane permeability but may reduce aqueous solubility.

Electronic Effects :

  • Electron-withdrawing groups (F, Cl, CF₃) stabilize the imidazo[1,2-a]pyridine core, enhancing resistance to oxidative metabolism .
  • Fluoro substituents provide a balance between steric bulk and electronic modulation, favoring target engagement .

Synthetic Accessibility :

  • 6-Iodo and 6-trifluoromethyl derivatives require specialized reagents (e.g., iodinating agents or trifluoromethylation protocols), increasing production costs .
  • The 6-fluoro analog is synthetically tractable but has been discontinued in commercial catalogs, possibly due to niche demand .

Biological Relevance :

  • The 6-chloro and 6-fluoro analogs are explored as intermediates in kinase inhibitors, leveraging their ability to form halogen bonds with target proteins .
  • The 6-trifluoromethyl variant shows promise in preclinical studies for CNS disorders due to its enhanced blood-brain barrier penetration .

Biological Activity

2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide is a fluorinated organic compound with the molecular formula C9H5F4N3O. This compound is notable for its unique trifluoromethyl and fluoroimidazo[1,2-a]pyridine moieties, which contribute to its distinctive chemical properties and biological activities.

The structure of this compound includes:

  • Trifluoromethyl group : Enhances electrophilic character.
  • Fluoroimidazo[1,2-a]pyridine moiety : Increases lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorinated groups enhance its binding affinity and specificity, leading to modulation of biological pathways. Notably, it may inhibit certain enzymes involved in inflammatory processes or interfere with the replication of cancer cells .

Biological Activities

Research indicates that this compound exhibits significant biological activities including:

  • Anti-cancer properties : The compound has been studied for its ability to inhibit specific enzymes related to tumor growth.
  • Antibacterial and antifungal effects : Preliminary studies suggest potential antibacterial and antifungal properties that warrant further investigation .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative table is presented below:

Compound NameMolecular FormulaKey Features
6-Fluoroimidazo[1,2-a]pyridineC7H5FN4Lacks trifluoromethyl group; lower lipophilicity
N-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetamideC9H8FN3OSimilar core structure; no trifluoromethyl substituent
5-Fluoro-N-(6-fluoroimidazo[1,2-a]pyridin-3-yl)acetamideC9H8F2N4OContains additional fluorine; altered biological profile

The unique trifluoromethyl group in this compound enhances its chemical stability and potential efficacy as a therapeutic agent compared to its analogs .

Q & A

Basic Research Question

  • NMR : 1H^1H-NMR confirms the imidazo[1,2-a]pyridine structure (e.g., aromatic protons at δ 7.5–8.5 ppm) and trifluoroacetamide resonance (δ 2.1–2.3 ppm for CH3_3CF3_3). 19F^{19}F-NMR detects fluorinated groups (δ -70 to -75 ppm for CF3_3) .
  • FT-IR : Stretching vibrations at ~1680 cm1^{-1} (C=O), 1550 cm1^{-1} (C-N), and 1150–1250 cm1^{-1} (C-F) confirm functional groups .
  • MS : High-resolution ESI-MS validates molecular weight (C9_9H6_6F4_4N2_2O, exact mass 258.04 g/mol) and fragmentation patterns .

What strategies analyze this compound’s interaction with biological targets, such as receptor binding assays?

Advanced Research Question

  • Radioligand Displacement Assays : Use 3H^3H-labeled ligands (e.g., for GABAA_A or melatonin receptors) to measure IC50_{50} values. Competitive binding curves determine Ki_i values .
  • Fluorescence Polarization : Tagged derivatives (e.g., nitrobenzoxadiazole conjugates) monitor real-time binding kinetics in microglial cells .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptor active sites, prioritizing residues like His87 in MT2_2 receptors for structure-activity relationship (SAR) studies .

What biological activities are associated with the imidazo[1,2-a]pyridine core, and how do structural modifications influence these activities?

Basic Research Question
The imidazo[1,2-a]pyridine scaffold exhibits anxiolytic, antiviral, and anticancer properties. Fluorination at position 6 enhances metabolic stability by reducing CYP450-mediated oxidation. The trifluoroacetamide group increases lipophilicity (LogP ~2.5), improving blood-brain barrier penetration. Substitution at position 2 (e.g., acetamide vs. ester) modulates receptor selectivity, as seen in SAR studies of Zolpidem analogs .

How does the trifluoroacetamide group affect pharmacokinetic properties, and what in vitro models assess this?

Advanced Research Question
The CF3_3 group enhances metabolic resistance but may reduce aqueous solubility. In vitro models :

  • Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict oral bioavailability.
  • Microsomal Stability Tests : Incubate with liver microsomes to quantify half-life (t1/2_{1/2}) and CYP inhibition.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration determines free fraction (%) .

How can contradictions in experimental data on reactivity or bioactivity be resolved systematically?

Advanced Research Question

  • Control Experiments : Replicate studies under identical conditions (solvent, temperature, purity ≥95%).
  • Cross-Validation : Compare NMR/X-ray crystallography data with computational predictions to confirm structural assignments.
  • Meta-Analysis : Aggregate data from multiple assays (e.g., binding vs. functional activity) to distinguish artifactual results from true biological effects .

What stability considerations apply to this compound under various storage conditions?

Basic Research Question
Store at -20°C under inert gas (N2_2) to prevent hydrolysis of the acetamide bond. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Degradation products include 6-fluoroimidazo[1,2-a]pyridine-2-amine (from amide cleavage) and trifluoroacetic acid. Lyophilization in amber vials minimizes photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide

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